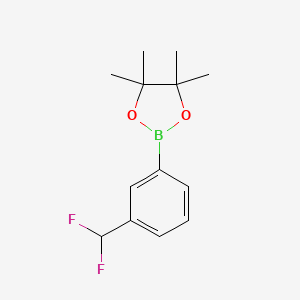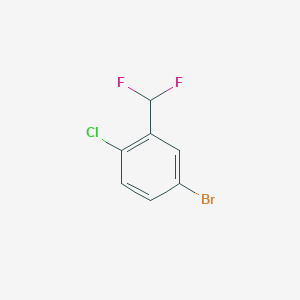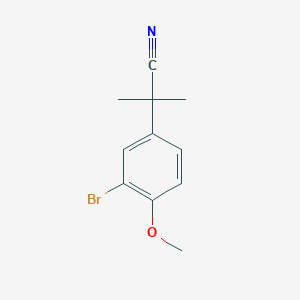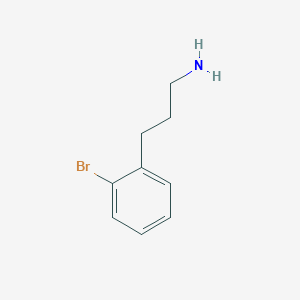
3-(2-Bromophenyl)-1-propanamine
Vue d'ensemble
Description
Molecular Structure Analysis
Bromophenol compounds are derivatives of phenol, with bromine atoms replacing hydrogen atoms on the benzene ring . The specific molecular structure of “3-(2-Bromophenyl)-1-propanamine” would include a bromine atom on the second carbon of the phenyl group and a propanamine group attached to the third carbon .Applications De Recherche Scientifique
Asymmetric Grignard Cross-Coupling Catalysis
A study by (Hayashi et al., 1981) discussed the use of diastereoisomeric phosphines, similar in structure to 3-(2-Bromophenyl)-1-propanamine, as ligands in nickel-catalyzed asymmetric cross-coupling. This process resulted in the synthesis of 3-phenyl-1-butene with enantiomeric excess, demonstrating its potential in asymmetric synthesis.
Synthesis of Regioisomers
Research by (Noggle et al., 1991) focused on the preparation of 1-(3,4-methylenedioxyphenyl)-3-propanamines from propanoic acid. These compounds are regioisomeric with certain drugs, highlighting the role of 3-(2-Bromophenyl)-1-propanamine in synthesizing structurally similar compounds for analytical purposes.
Dopamine Beta-Hydroxylase Inhibition
(Colombo et al., 1984) found that 2-bromo-3-(p-hydroxyphenyl)-1-propene, structurally related to 3-(2-Bromophenyl)-1-propanamine, acts as a mechanism-based inhibitor of dopamine beta-hydroxylase. This illustrates its potential application in studying and potentially modulating neurotransmitter pathways.
Analysis of Nonlinear Optical Properties
A study by (Singh et al., 2019) on a chalcone derivative, 3-(4-ethoxyphenyl)-1-(3-bromophenyl) prop-2-en-1-one, which is closely related to 3-(2-Bromophenyl)-1-propanamine, revealed its significance in nonlinear optical device applications. This shows the potential of similar compounds in the development of new materials for optical technologies.
Potential in Chemotherapy
(Pereira et al., 1998) investigated propenamine derivatives in mice infected with Trypanosoma cruzi. They found that certain derivatives, structurally similar to 3-(2-Bromophenyl)-1-propanamine, showed remarkable activity against the infection, indicating its potential use in developing new chemotherapeutic agents.
Herbicidal Activity
A compound structurally similar to 3-(2-Bromophenyl)-1-propanamine, as studied by (Liu et al., 2008), demonstrated effective herbicidal activity. This suggests that 3-(2-Bromophenyl)-1-propanamine and its derivatives could be explored for use in agricultural applications.
Safety and Hazards
Mécanisme D'action
Target of Action
Bromophenols, which are structurally similar, are known to interact with various biological targets
Mode of Action
Brominated compounds often participate in reactions such as suzuki–miyaura (sm) cross-coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
Brominated compounds are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 3-(2-Bromophenyl)-1-propanamine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which brominated compounds often participate, is known to be influenced by the reaction conditions
Propriétés
IUPAC Name |
3-(2-bromophenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJBZPLLPKTNGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-1-propanamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

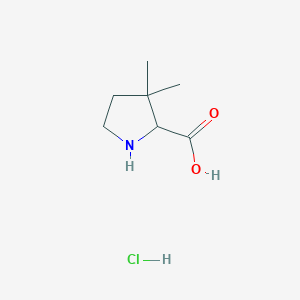
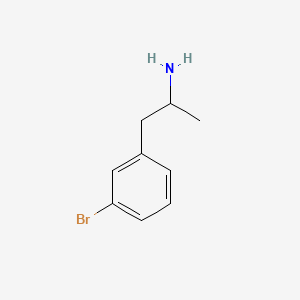
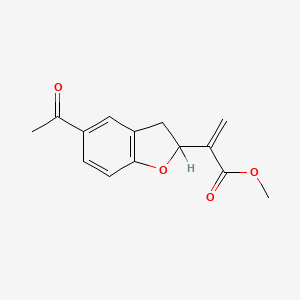
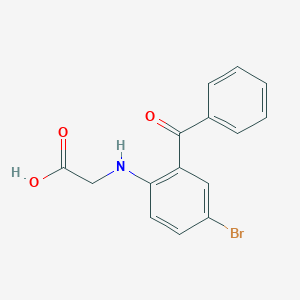
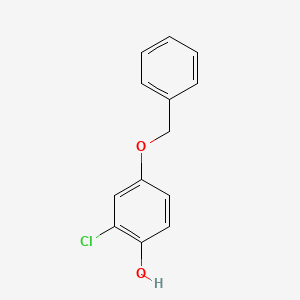
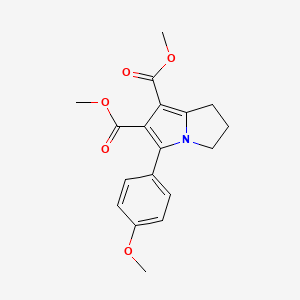
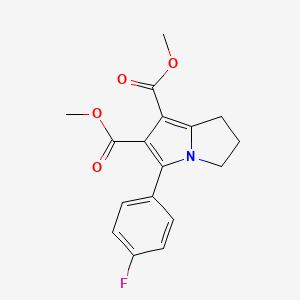
![2-[[3-cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]-N,N-diethylacetamide](/img/structure/B3037807.png)
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-tert-butyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037810.png)
![2-[3-cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3037812.png)
